1H-Indole-3-thiol
CAS No.: 480-94-4
Cat. No.: VC20760339
Molecular Formula: C8H7NS
Molecular Weight: 149.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 480-94-4 |
---|---|
Molecular Formula | C8H7NS |
Molecular Weight | 149.21 g/mol |
IUPAC Name | 1H-indole-3-thiol |
Standard InChI | InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H |
Standard InChI Key | LYFRUBQVZGVXPR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)S |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)S |
Structural Characteristics and Physical Properties
Chemical Identity and Structural Features
1H-Indole-3-thiol (CAS 480-94-4) features a bicyclic structure consisting of a fused benzene and pyrrole ring system (indole scaffold) with a thiol group attached at the 3-position. This arrangement creates a molecule with unique reactivity patterns and biological potential. The compound has a molecular formula of C8H7NS, reflecting its carbon-rich aromatic structure enhanced by nitrogen and sulfur functionalities .
The structural integrity of 1H-Indole-3-thiol is defined by several chemical identifiers that facilitate its recognition in scientific literature and databases:
Identifier Type | Value |
---|---|
CAS Number | 480-94-4 |
InChI | InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H |
InChI Key | LYFRUBQVZGVXPR-UHFFFAOYSA-N |
SMILES | SC1=CNC=2C=CC=CC12 |
The presence of the indole nucleus, a prevalent structure in numerous bioactive compounds, combined with the highly reactive thiol group, creates a molecule with distinctive chemical behavior and significant potential for derivatization .
Physical and Chemical Properties
1H-Indole-3-thiol typically presents as a white to pale yellow solid with a characteristic odor associated with thiol-containing compounds. This odor, while distinctive, is a reflection of the compound's chemical nature and reactivity potential. The molecule demonstrates selective solubility characteristics, dissolving readily in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) while showing limited solubility in aqueous environments due to its predominantly hydrophobic indole structure .
The compound's reactivity profile is largely dominated by the nucleophilic character of the thiol group, which readily participates in various chemical transformations including nucleophilic substitutions and redox reactions. These properties make 1H-Indole-3-thiol a versatile building block in organic synthesis and pharmaceutical development .
Property | Characteristic |
---|---|
Physical Appearance | White to pale yellow solid |
Odor | Distinctive (characteristic of thiol compounds) |
Solubility | Good in organic solvents (ethanol, DMSO); limited in water |
Chemical Reactivity | Active in nucleophilic substitutions and redox reactions |
Stability | Susceptible to oxidation (typical of thiol compounds) |
Nomenclature and Alternative Designations
The compound is recognized under various names in scientific and commercial contexts, reflecting both systematic naming conventions and practical laboratory designations:
Alternative Name | Classification |
---|---|
3-Sulfanylindole | IUPAC alternative |
3-Mercaptoindole | Common functional name |
Indole-3-thiol | Simplified name |
BRN 0114958 | Beilstein Registry Number |
5-21-03-00010 | Beilstein Handbook Reference |
These multiple designations facilitate cross-referencing across various chemical databases and literature sources, ensuring comprehensive identification of the compound regardless of the nomenclature system employed .
Quantity | Price Range (€) | Reference Code |
---|---|---|
100mg | 49.00 - 146.00 | Various suppliers |
250mg | 65.00 - 251.00 | Various suppliers |
500mg | 449.00 | TR-M253300 |
1g | 178.00 - 213.00 | Various suppliers |
5g | 499.00 - 616.00 | Various suppliers |
25g | 1,970.00 | 10-F720780 |
This pricing structure indicates that 1H-Indole-3-thiol is primarily positioned as a research chemical for specialized applications rather than a bulk reagent for large-scale processes. The significant price variations between suppliers likely reflect differences in purity specifications, synthetic routes, and quality control standards .
Biochemical Significance and Biological Activity
Antioxidant Properties
1H-Indole-3-thiol exhibits potential antioxidant activity, a characteristic often associated with thiol-containing compounds due to their capacity to neutralize free radicals and participate in cellular redox mechanisms. The compound's antioxidant properties may contribute to its biological significance and potential therapeutic applications, particularly in conditions characterized by oxidative stress .
The antioxidant mechanism likely involves the ability of the thiol group to donate hydrogen atoms or electrons to reactive oxygen species, thereby neutralizing their damaging effects on cellular components. This property positions 1H-Indole-3-thiol as a compound of interest in research focused on oxidative stress-related pathologies, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
Chemical Reactivity and Synthetic Applications
Nucleophilic Substitution Chemistry
The thiol group in 1H-Indole-3-thiol functions as a nucleophilic center, enabling the molecule to participate in various nucleophilic substitution reactions. This reactivity pattern allows for the creation of more complex molecules through the formation of new bonds at the sulfur atom .
In organic synthesis, this nucleophilicity can be exploited to:
-
Form thioethers through reaction with alkyl halides or other electrophiles
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Create disulfide linkages through oxidative coupling with other thiol-containing compounds
-
Generate thioester derivatives through reaction with carboxylic acid derivatives
These transformations expand the chemical space accessible from 1H-Indole-3-thiol and facilitate the synthesis of structurally diverse derivatives with potentially enhanced biological activities or tailored physicochemical properties.
Redox Chemistry
The sulfhydryl group of 1H-Indole-3-thiol readily engages in redox processes, with the ability to serve as a reducing agent in various chemical and biological contexts. This redox activity contributes significantly to both the compound's chemical versatility and its biological effects .
Key aspects of the redox chemistry include:
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Oxidation to form disulfides through reaction with appropriate oxidizing agents
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Participation in thiol-disulfide exchange reactions with biological thiols such as glutathione
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Potential involvement in metal coordination chemistry through the sulfur atom
The redox properties of 1H-Indole-3-thiol may be particularly relevant in biological systems where redox homeostasis is crucial for normal cellular function, suggesting potential applications in conditions characterized by dysregulated redox processes.
Research Applications and Future Directions
Future Research Directions
Despite the potential significance of 1H-Indole-3-thiol in various applications, several research gaps remain to be addressed to fully realize its potential:
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Comprehensive biological profiling: More detailed studies on the biological activities, toxicity, and mechanisms of action of 1H-Indole-3-thiol are needed to better understand its therapeutic potential
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Improved synthetic methodologies: Development of more efficient and scalable synthetic routes to 1H-Indole-3-thiol and its derivatives would facilitate broader research and application efforts
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Targeted structure-activity relationship studies: Systematic investigation of how modifications to the basic 1H-Indole-3-thiol scaffold affect biological activities could guide more focused development of derivatives with enhanced properties
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Exploration of novel applications: Investigation of potential applications beyond the currently recognized areas, such as in materials science, catalysis, or diagnostic technologies
Addressing these research gaps would significantly enhance our understanding of 1H-Indole-3-thiol and expand its potential applications across multiple scientific and technological domains.
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